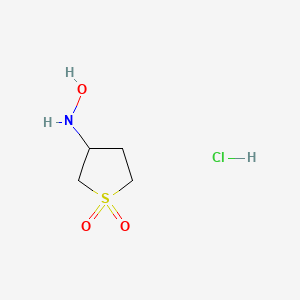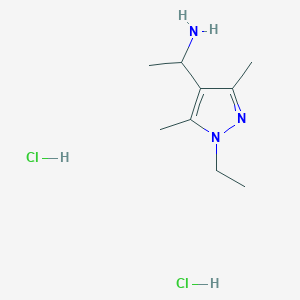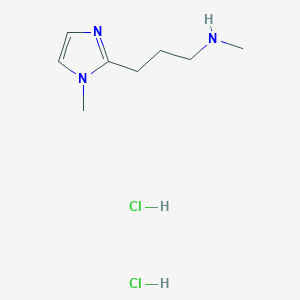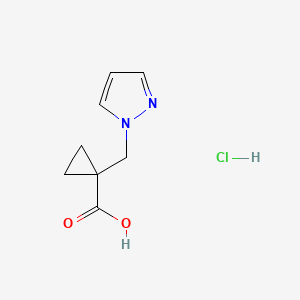
1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride
Overview
Description
1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride, also known as PPCC, is a chemical compound that has recently gained attention in the scientific community due to its unique properties and potential applications. It has an empirical formula of C8H11ClN2O2 and a molecular weight of 202.64 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(O)C1(CN2N=CC=C2)CC1.[H]Cl . This indicates that the molecule contains a cyclopropane ring with a carboxylic acid group (O=C(O)) and a pyrazole ring (N2N=CC=C2) attached to it. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its InChI code is1S/C8H10N2O2.ClH/c11-7(12)8(2-3-8)6-10-5-1-4-9-10;/h1,4-5H,2-3,6H2,(H,11,12);1H . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.
Scientific Research Applications
Synthesis and Reactions
- Synthesis of Derivatives: The compound has been used as a precursor for synthesizing various ester and amide derivatives, with potential applications in medicinal chemistry and organic synthesis. One study describes the reactions of 1H-pyrazole-3-carboxylic acid with various nucleophiles to form corresponding ester or amide derivatives, expanding the potential uses of this compound in creating new chemical entities (Şener et al., 2002).
Crystal Structure and Computational Study
- X-ray Diffraction and DFT Calculations: The structural properties of pyrazole derivatives, including 1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride, have been studied using X-ray diffraction and density-functional-theory (DFT) calculations. These studies are crucial for understanding the molecular structure and potential applications in various fields, such as materials science and pharmaceuticals (Shen et al., 2012).
Corrosion Inhibition
- Steel Corrosion Inhibition: Pyrazole derivatives, including those related to 1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride, have been evaluated as corrosion inhibitors for steel in acidic environments. This application is significant in industrial settings to protect metals from corrosion (Herrag et al., 2007).
Medicinal Chemistry and Antimicrobial Studies
- Antimicrobial Properties: Some derivatives of 1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride have been synthesized and evaluated for their antibacterial activities. These studies are important for the development of new antimicrobial agents (Bildirici et al., 2007).
Organometallic Complexes and Anticancer Research
- Anticancer Applications: Organometallic complexes involving pyrazole derivatives have been investigated for their potential as anticancer agents. The study of such complexes is crucial in the development of novel cancer therapies (Stepanenko et al., 2011).
Safety and Hazards
properties
IUPAC Name |
1-(pyrazol-1-ylmethyl)cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-7(12)8(2-3-8)6-10-5-1-4-9-10;/h1,4-5H,2-3,6H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGMNKIQZROTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2C=CC=N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



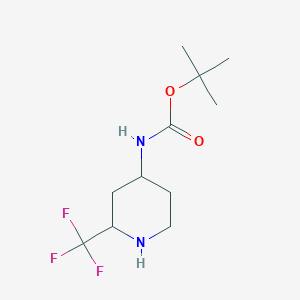
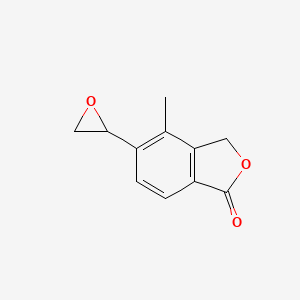
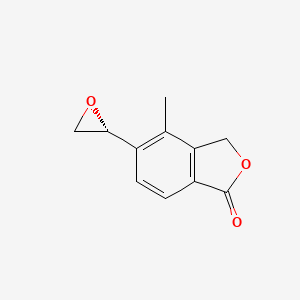
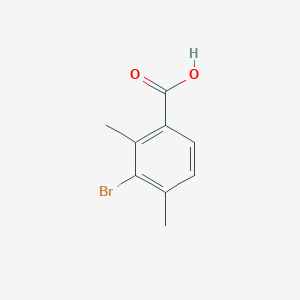
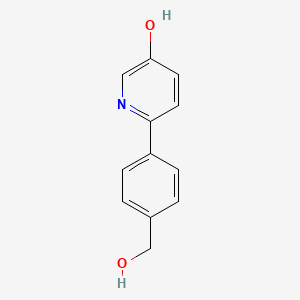
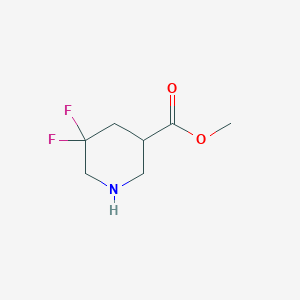
![[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3094161.png)
![[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate](/img/structure/B3094167.png)
![[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]amine trihydrochloride](/img/structure/B3094172.png)
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/structure/B3094179.png)
![N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/structure/B3094194.png)
